![molecular formula C23H18ClN5O2S B2613756 7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-58-1](/img/structure/B2613756.png)
7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18ClN5O2S and its molecular weight is 463.94. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
This compound is a part of the 1,2,3-triazole family, which has become a unique research subject in modern synthetic organic key transformations in academia, pharmacy, and industry . The synthesis of this category of diverse fully functionalized 1,2,3-triazoles is crucial .
Antimicrobial Applications
The compound and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . They have shown promising results in preliminary antimicrobial evaluations . Some of the newly generated chemical entities showed activity on different bacterial species and fungal strains .
Anticancer Applications
1,2,3-Triazole derivatives, including this compound, have been evaluated for their anticancer activity . The results of these evaluations could lead to the development of new anticancer drugs .
Anticonvulsant Applications
Novel fused 1,2,3-triazolo-benzodiazepine derivatives, which include this compound, have shown excellent anticonvulsant activity, comparable or more than the standard drug diazepam .
Green Chemistry
The synthesis of this compound encompasses the use of eco-compatible catalysts and reaction conditions . This approach aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes .
Drug Discovery
The compound’s medicinal chemistry applications are often limited due to the lack of synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes . However, recent research has focused on developing versatile and potentially ecofriendly synthetic protocols .
Mechanism of Action
Target of Action
Compounds containing a triazole, which is a significant part of this compound, are known to exhibit broad biological activities . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Mode of Action
It’s known that triazole compounds, which this compound is a part of, can interact with their targets through non-covalent bonds . This interaction can lead to changes in the target, resulting in the compound’s biological activity .
Biochemical Pathways
It’s known that triazole compounds can affect a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Compounds containing a triazole are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(2,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-14-8-10-19(15(2)12-14)25-21-18-13-16(24)9-11-20(18)29-22(26-21)23(27-28-29)32(30,31)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVROPSKAHYSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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